molecular formula C8H4F3N B7908081 2,3,6-Trifluoro-4-methylbenzonitrile

2,3,6-Trifluoro-4-methylbenzonitrile

Cat. No.: B7908081
M. Wt: 171.12 g/mol
InChI Key: NXVMNLKVLWMFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H4F3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2,3,6-trifluorotoluene undergoes a reaction with a cyanide source under specific conditions .

Industrial Production Methods

Industrial production of 2,3,6-Trifluoro-4-methylbenzonitrile may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-4-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction can produce trifluoromethylbenzylamine .

Scientific Research Applications

2,3,6-Trifluoro-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluorobenzonitrile: Similar structure but lacks the methyl group.

    4-Trifluoromethylbenzonitrile: Similar but with different fluorine substitution pattern.

    2,3,5,6-Tetrafluorobenzonitrile: Contains an additional fluorine atom

Uniqueness

2,3,6-Trifluoro-4-methylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties .

Properties

IUPAC Name

2,3,6-trifluoro-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-4-2-6(9)5(3-12)8(11)7(4)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVMNLKVLWMFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.